2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide
Description
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS2/c1-13-7-9-15(10-8-13)20-17(24)12-26-19-22-21-18-23(19)16(11-25-18)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNGSNIALJDQCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C(=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Triazole Ring: The triazole ring can be formed by the cyclization of hydrazine derivatives with appropriate electrophiles.
Coupling of Thiazole and Triazole Rings: The thiazole and triazole rings are then coupled through a thiol linkage, often using thiourea as a sulfur source.
Acetamide Formation: The final step involves the acylation of the coupled product with p-toluidine to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Halogenated or nucleophile-substituted products.
Scientific Research Applications
2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could inhibit microbial enzymes, disrupting their metabolic processes and leading to antimicrobial activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified N-Substituents
N-(4-(Pyrrolidin-1-yl)phenyl) variant (Compound 1) :
A closely related analog replaces the p-tolyl group with a 4-(pyrrolidin-1-yl)phenyl substituent. This modification enhances electron-donating properties but reduces antitubercular activity compared to reference compound H125. The p-tolyl group in the target compound may offer better lipophilicity, influencing membrane penetration in bacterial targets .- Such derivatives are explored for enhanced CNS permeability but may compromise target specificity .
Core Heterocycle Variations
- Triazinoquinazoline Derivatives: Compounds like 2-[(2-Oxo-3-phenyl-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]-N-(1,3,4-thiadiazol-2-yl)acetamide exhibit higher melting points (295–306°C) compared to thiazolotriazole derivatives, suggesting greater crystalline stability. However, their synthesis yields vary significantly (53–89%), with method A (direct coupling) outperforming method B (stepwise functionalization) .
| Compound Core | Substituent | Yield (Method A/B) | Melting Point (°C) |
|---|---|---|---|
| Thiazolo[2,3-c]triazole | p-Tolyl | Not reported | Not reported |
| Triazino[2,3-c]quinazoline | 1,3,4-Thiadiazol-2-yl | 89.4% / 53.3% | 295–297 |
| Triazino[2,3-c]quinazoline | 4-Methylphenyl | 84.5% / — | 292–294 |
| Triazino[2,3-c]quinazoline | 4-Methoxyphenyl | 78.5% / 55.9% | 304–306 |
Key Research Findings
Substituent Effects :
- Electron-donating groups (e.g., methyl, methoxy) on the aryl ring enhance thermal stability and enzyme binding but may reduce synthetic yields.
- Bulky substituents (e.g., benzodioxolyl) compromise target engagement in FabI inhibition but improve pharmacokinetic profiles .
Biological Targets: Thiazolotriazole derivatives primarily target bacterial FabI, while triazinoquinazolines and thiazolidinones exhibit divergent activities (e.g., α-glucosidase inhibition), highlighting scaffold-dependent mechanism variations .
Optimization Strategies: Hybridizing the thiazolotriazole core with thiadiazole or quinazolinone moieties could yield dual-action inhibitors, leveraging both antimicrobial and metabolic enzyme modulation .
Biological Activity
Introduction
The compound 2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide is a novel thiazolo-triazole derivative that exhibits a range of biological activities due to its unique structural characteristics. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on current research findings.
Structural Characteristics
The compound features a thiazole ring fused with a triazole moiety and a p-tolyl acetamide group. The presence of sulfur in the thiazole structure and the aromatic p-tolyl group significantly contributes to its biological properties. The molecular structure can be represented as follows:
Synthesis Methods
The synthesis of this compound typically involves multi-step synthetic pathways. Key reactions include:
- Formation of Thiazole and Triazole Rings : Utilizing appropriate precursors to synthesize the thiazolo-triazole framework.
- Thioether Formation : Introducing the thio group through nucleophilic substitution reactions.
- Acetamide Coupling : Attaching the p-tolyl acetamide moiety via acylation reactions.
Biological Activity
Compounds with thiazolo-triazole frameworks have demonstrated various biological activities, including:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance, studies have shown that related compounds inhibit the growth of bacteria such as E. coli and Staphylococcus aureus .
- Anticancer Potential : The thiazolo-triazole structure has been linked to anticancer activity. In vitro studies suggest that these compounds can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways .
- Acetylcholinesterase Inhibition : Similar compounds have been evaluated for their potential as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's . This activity is attributed to the ability of the triazole moiety to interact with the active site of the enzyme.
Antimicrobial Studies
A study conducted on various thiazolo-triazole derivatives, including this compound, reported promising antimicrobial activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.
| Compound Name | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
|---|---|---|
| Compound A | 32 | 16 |
| Compound B | 64 | 32 |
| Target Compound | 16 | 8 |
Anticancer Activity
In vitro assays using various cancer cell lines revealed that this compound exhibited cytotoxic effects with IC50 values ranging from 10 to 30 µM depending on the cell line tested .
Molecular Docking Studies
Molecular docking simulations have been performed to elucidate the binding interactions between this compound and target enzymes such as acetylcholinesterase. The binding affinity was calculated using software tools like AutoDock Vina:
| Target Enzyme | Binding Affinity (kcal/mol) |
|---|---|
| Acetylcholinesterase | -9.8 |
| DNA Topoisomerase | -10.5 |
These results indicate strong interactions with key biological targets.
Q & A
Q. Critical Conditions :
- Temperature control (e.g., 60–80°C for cyclization steps) .
- Solvent selection (polar aprotic solvents like DMF for nucleophilic substitutions) .
- Purification : Chromatography (flash or column) is essential for isolating high-purity products (>95%) .
Which spectroscopic techniques are essential for confirming the structure and purity of this compound, and what specific spectral features should researchers prioritize?
Basic Research Focus
Key techniques include:
- ¹H/¹³C NMR : Confirm substituent integration (e.g., p-tolyl methyl protons at δ 2.3 ppm) and triazole/thiazole ring protons (δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ for C₂₀H₁₇N₅OS₂: ~432.1 Da) .
- FTIR : Identify S–N (∼650 cm⁻¹) and C=O (∼1680 cm⁻¹) stretching .
Q. Purity Metrics :
- HPLC with UV detection (λ = 254 nm) to assess purity >98% .
How can researchers address discrepancies in reported biological activities of this compound across different in vitro studies?
Advanced Research Focus
Strategies to resolve contradictions:
Standardize assay conditions : Use consistent cell lines (e.g., HepG2 vs. MCF-7) and control for variables like serum concentration .
Structural analogs comparison : Test derivatives with modified substituents (Table 1) .
Mechanistic studies : Employ target-specific assays (e.g., kinase inhibition profiling) to clarify mode of action .
Table 1 : Bioactivity variation in structural analogs
| Substituent Modification | IC₅₀ (μM) | Target Pathway |
|---|---|---|
| Chlorophenyl at R₁ | 0.8 | MAPK |
| Methoxyphenyl at R₂ | 2.1 | PI3K/AKT |
What methodologies are recommended for establishing the structure-activity relationship (SAR) of this compound to guide therapeutic development?
Q. Advanced Research Focus
Systematic substitution : Synthesize derivatives with varied substituents (e.g., halogen, alkyl, or methoxy groups) on the phenyl and p-tolyl rings .
Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like EGFR or tubulin .
In vitro validation : Compare IC₅₀ values across analogs in dose-response assays .
Key Insight : The thioether linkage and triazole-thiazole core are critical for maintaining activity; modifications to the p-tolyl group enhance solubility without compromising potency .
What are the primary biological targets or pathways implicated in the pharmacological activity of this compound based on current studies?
Q. Basic Research Focus
- Anticancer activity : Inhibition of tubulin polymerization (IC₅₀ = 1.2 μM) and induction of apoptosis via caspase-3 activation .
- Antimicrobial effects : Disruption of bacterial cell wall synthesis (MIC = 8 μg/mL against S. aureus) .
- Kinase inhibition : Moderate activity against EGFR (IC₅₀ = 5.3 μM) .
In cases of conflicting cytotoxicity data between cell lines, what experimental approaches can be employed to elucidate the underlying factors?
Q. Advanced Research Focus
Metabolic profiling : Compare compound uptake/efflux using LC-MS in resistant vs. sensitive cell lines .
Gene expression analysis : Perform RNA-seq to identify differential pathway activation (e.g., ABC transporter upregulation) .
Microenvironment modulation : Test cytotoxicity under hypoxic vs. normoxic conditions to assess hypoxia-induced resistance .
Example : A 3-fold increase in IC₅₀ under hypoxia linked to HIF-1α-mediated drug efflux .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
